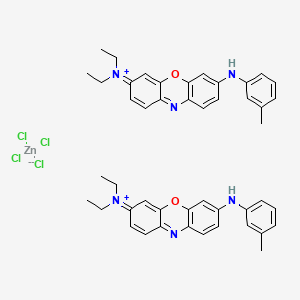
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is a chemical compound with the molecular formula C15H27N3O2S. It is known for its unique structure, which includes two amino groups, a dibutyl group, and a sulphonamide group attached to a toluene ring. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide typically involves the reaction of 2,6-diaminotoluene with dibutylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulphonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The sulphonamide group can be reduced to a sulfonic acid.
Substitution: The amino groups can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of sulfonic acids.
Substitution: Formation of N-substituted derivatives
Scientific Research Applications
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulphonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminotoluene: Similar structure but with amino groups at different positions.
2,6-Diaminotoluene: Lacks the dibutyl and sulphonamide groups.
N,N-Dibutyl-4-toluenesulfonamide: Lacks the amino groups
Uniqueness
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is unique due to the presence of both amino and sulphonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications .
Properties
CAS No. |
80198-26-1 |
|---|---|
Molecular Formula |
C15H27N3O2S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H27N3O2S/c1-4-6-8-18(9-7-5-2)21(19,20)13-10-14(16)12(3)15(17)11-13/h10-11H,4-9,16-17H2,1-3H3 |
InChI Key |
QKJFIJCITRHJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C(=C1)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


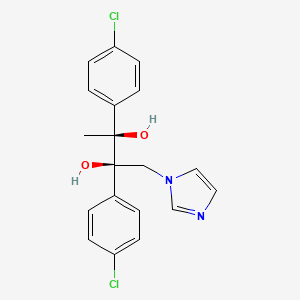
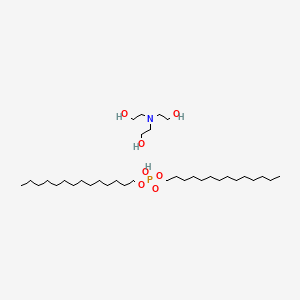
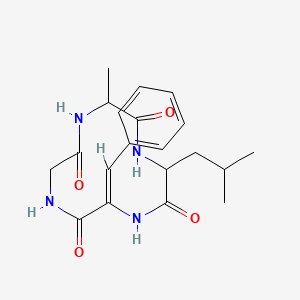

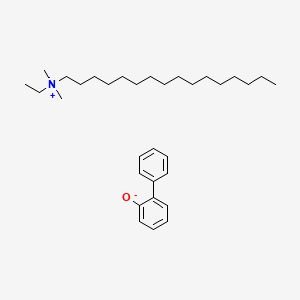
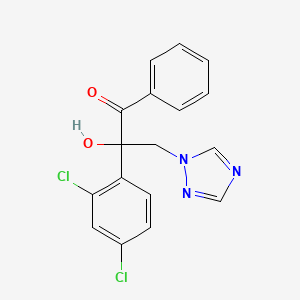
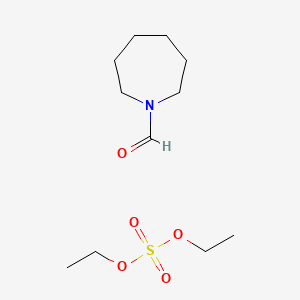
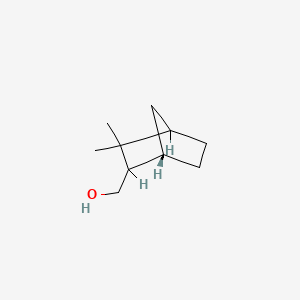

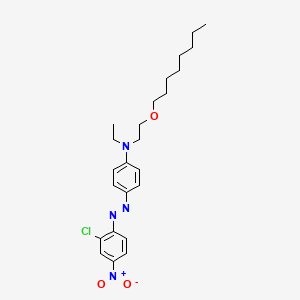
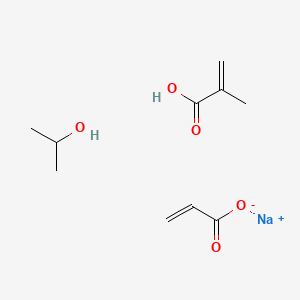
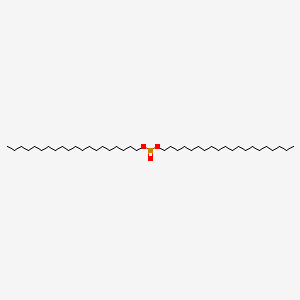
![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
